molecular formula C9H12N2O B1399022 2-(Cyclopropylmethoxy)pyridin-4-amine CAS No. 1250093-19-6

2-(Cyclopropylmethoxy)pyridin-4-amine

Cat. No.: B1399022
CAS No.: 1250093-19-6
M. Wt: 164.2 g/mol
InChI Key: ITHGWHMNRBGFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylmethoxy)pyridin-4-amine is an organic compound with the molecular formula C9H12N2O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound features a cyclopropylmethoxy group attached to the second position of the pyridine ring and an amine group at the fourth position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)pyridin-4-amine typically involves the following steps:

    Formation of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via the reaction of cyclopropylmethanol with a suitable leaving group, such as a halide, in the presence of a base.

    Attachment to the Pyridine Ring: The cyclopropylmethoxy group is then attached to the pyridine ring through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with 4-chloropyridine in the presence of a base.

    Introduction of the Amine Group: The final step involves the introduction of the amine group at the fourth position of the pyridine ring. This can be done through a reduction reaction using a suitable reducing agent, such as lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include:

    Batch Processing: Involves the sequential addition of reagents and intermediates in a controlled environment.

    Continuous Flow Processing: Utilizes a continuous flow of reactants through a series of reactors, allowing for better control over reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethoxy or amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, sulfonates, and other leaving groups in the presence of bases or acids.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-(Cyclopropylmethoxy)pyridin-4-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Receptor Interaction: Modulating the activity of receptors on the cell surface or within the cell.

    Signal Transduction: Affecting intracellular signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

2-(Cyclopropylmethoxy)pyridin-4-amine can be compared with other similar compounds, such as:

    2-(Methoxymethyl)pyridin-4-amine: Similar structure but with a methoxymethyl group instead of a cyclopropylmethoxy group.

    2-(Cyclopropylmethoxy)pyridin-3-amine: Similar structure but with the amine group at the third position instead of the fourth position.

    2-(Cyclopropylmethoxy)pyrimidin-4-amine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(cyclopropylmethoxy)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-8-3-4-11-9(5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHGWHMNRBGFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclopropylmethoxy)pyridin-4-amine
Reactant of Route 2
Reactant of Route 2
2-(Cyclopropylmethoxy)pyridin-4-amine
Reactant of Route 3
Reactant of Route 3
2-(Cyclopropylmethoxy)pyridin-4-amine
Reactant of Route 4
Reactant of Route 4
2-(Cyclopropylmethoxy)pyridin-4-amine
Reactant of Route 5
Reactant of Route 5
2-(Cyclopropylmethoxy)pyridin-4-amine
Reactant of Route 6
Reactant of Route 6
2-(Cyclopropylmethoxy)pyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.